![molecular formula C22H29Na2O8P B1222221 Methylprednisolone sodium phosphate CAS No. 5015-36-1](/img/structure/B1222221.png)
Methylprednisolone sodium phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
甲泼尼龙钠磷酸盐是一种合成糖皮质激素,主要用于其抗炎和免疫抑制作用。 它是甲泼尼龙的水溶性酯,当静脉注射或肌肉注射时,可以快速吸收并发挥作用 . 该化合物广泛用于治疗各种炎症和自身免疫性疾病,以及管理某些类型的癌症 .
准备方法
合成路线和反应条件
甲泼尼龙钠磷酸盐通过甲泼尼龙与磷酸的酯化反应合成。 该反应通常使用脱水剂,例如二环己基碳二亚胺 (DCC),以促进酯键的形成 . 反应在无水条件下进行,以防止酯产物水解。
工业生产方法
在工业环境中,甲泼尼龙钠磷酸盐的生产涉及用磷酸二氢钠十二水合物和磷酸一氢钠一水合物制备缓冲溶液 . 然后将甲泼尼龙添加到该缓冲溶液中,并将混合物搅拌并转移到容量瓶中。 然后将溶液冻干,得到最终产品,即冻干粉末形式 .
化学反应分析
反应类型
甲泼尼龙钠磷酸盐会发生各种化学反应,包括:
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢.
还原: 使用硼氢化钠和氢化铝锂等还原剂.
取代: 取代反应通常涉及使用胺或醇等亲核试剂.
主要形成的产物
科学研究应用
Clinical Uses
Methylprednisolone sodium phosphate is indicated for several conditions, including:
- Allergic States : Effective in managing severe allergic reactions, including asthma and contact dermatitis.
- Dermatologic Diseases : Used in conditions like pemphigus and severe erythema multiforme.
- Endocrine Disorders : Treats adrenal insufficiency and congenital adrenal hyperplasia.
- Edematous States : Induces diuresis in nephrotic syndrome and manages cerebral edema associated with tumors.
- Neoplastic Diseases : Provides palliative care in leukemia and lymphoma, improving quality of life in terminal cancer patients.
- Neurological Conditions : Administered during acute exacerbations of multiple sclerosis and spinal cord injuries.
Pharmacological Insights
This compound acts by modulating inflammatory responses through various mechanisms, including:
- Inhibition of Pro-inflammatory Cytokines : Reduces the production of cytokines that promote inflammation.
- Immune Suppression : Decreases lymphocyte proliferation and function, making it useful in autoimmune diseases.
Anaphylaxis Induced by Methylprednisolone
A case study reported a 10-year-old boy who developed anaphylaxis after intravenous administration of methylprednisolone sodium succinate. The patient experienced wheezing and wheal formation shortly after injection but improved significantly with supportive care. This case highlights the potential adverse reactions associated with corticosteroid therapy, emphasizing the need for careful monitoring during administration .
Pain Management in Cancer Patients
In a self-controlled case report involving a breast cancer survivor, methylprednisolone acetate was found to provide longer analgesia compared to dexamethasone sodium phosphate when used for thoracic paravertebral blockade. This suggests that methylprednisolone may offer superior pain relief in certain clinical scenarios .
Comparative Efficacy
A study comparing the effectiveness of this compound with other corticosteroids found no significant differences in eosinophil suppression or hyperglycemic response between this compound and its succinate counterpart. However, higher plasma concentrations were noted after intramuscular administration of this compound, indicating potential differences in pharmacokinetics .
Dosage and Administration
This compound can be administered via intravenous or intramuscular routes. Typical dosages vary based on the condition being treated:
Condition | Route | Dosage |
---|---|---|
Allergic States | IV/IM | 30 mg/kg IV over 30 minutes |
Multiple Sclerosis | IV | 500 mg to 1 g/day for 3-5 days |
Nephrotic Syndrome | IV | 10-500 mg based on response |
作用机制
相似化合物的比较
属性
CAS 编号 |
5015-36-1 |
---|---|
分子式 |
C22H29Na2O8P |
分子量 |
498.4 g/mol |
IUPAC 名称 |
disodium;[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C22H31O8P.2Na/c1-12-8-14-15-5-7-22(26,18(25)11-30-31(27,28)29)21(15,3)10-17(24)19(14)20(2)6-4-13(23)9-16(12)20;;/h4,6,9,12,14-15,17,19,24,26H,5,7-8,10-11H2,1-3H3,(H2,27,28,29);;/q;2*+1/p-2/t12-,14-,15-,17-,19+,20-,21-,22-;;/m0../s1 |
InChI 键 |
FVKLXKOXTMCACB-VJWYNRERSA-L |
SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |
手性 SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |
规范 SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Key on ui other cas no. |
5015-36-1 |
同义词 |
medrol stabisol methylprednisolone sodium phosphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。